1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl- is a heterocyclic compound that features a fused ring system combining furan and carbazole structures
Vorbereitungsmethoden
The synthesis of 1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the regioselective dilithiation of carbazoles, followed by functionalization at the 4,5-positions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.
Analyse Chemischer Reaktionen
1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups can be introduced using reagents like halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives have shown potential in biological assays and as probes for studying cellular processes.
Medicine: Some derivatives exhibit pharmacological activities, making them candidates for drug development.
Industry: The compound’s unique electronic properties make it useful in organic electronics, such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism by which 1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, such as signal transduction or enzyme activity, depending on the compound’s specific functional groups and structure.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl- include:
1H-Carbazole, 2,3,4,9-tetrahydro-: Known for its use in organic synthesis and electronic applications.
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: Exhibits antimycobacterial activity and is used in medicinal chemistry.
The uniqueness of 1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl- lies in its fused ring system and the specific functional groups at the 4,5-positions, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
91544-95-5 |
---|---|
Molekularformel |
C16H11NO3 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
9,10-dimethylfuro[3,4-b]carbazole-1,3-dione |
InChI |
InChI=1S/C16H11NO3/c1-8-13-11(15(18)20-16(13)19)7-10-9-5-3-4-6-12(9)17(2)14(8)10/h3-7H,1-2H3 |
InChI-Schlüssel |
DUOKAHRSFZIONP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC3=C1C(=O)OC3=O)C4=CC=CC=C4N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.